molecular formula C22H19N5O3S B2433672 ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893931-38-9

ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2433672
CAS No.: 893931-38-9
M. Wt: 433.49
InChI Key: DTXWDAHZLFHISL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-2-30-22(29)15-8-10-16(11-9-15)26-19(28)13-31-21-18-12-25-27(20(18)23-14-24-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXWDAHZLFHISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol with ethyl 4-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagentsConditionsOutcome
1Malononitrile, carbon disulfide, sodium ethoxideRoom temperatureIntermediate with methylthio group
2Phenyl hydrazine, ethanolRefluxPyrazolo[3,4-d]pyrimidine core formation
3Phosphorus oxychloride (POCl₃)HeatedChlorination at position 4
4Aliphatic/aromatic aminesDMF, K₂CO₃Amide bond formation

Functionalization of the Thioether Linkage

The thioether group is introduced through substitution reactions:

  • Chlorination :
    Reaction of the pyrazolo[3,4-d]pyrimidine core with POCl₃ introduces a chlorine atom at position 4, enabling subsequent nucleophilic substitution .

  • Coupling with thiols :
    The chlorinated core reacts with thiols (e.g., HSCH₂CO₂Et) under alkaline conditions to form the thioether bond:
    Cl-Pyrazolo[3,4-d]pyrimidine+HSCH2CO2EtK2CO3Thioether derivative\text{Cl-Pyrazolo[3,4-d]pyrimidine} + \text{HSCH}_2\text{CO}_2\text{Et} \xrightarrow{\text{K}_2\text{CO}_3} \text{Thioether derivative} .

Benzoate-Ester Coupling

The acetamido group is introduced via amide bond formation:

  • Activation of the carboxylic acid :
    The benzoic acid group is activated (e.g., using ClCH₂CO₂Et) to react with the amine moiety of the pyrazolo[3,4-d]pyrimidine derivative.

  • Esterification :
    Ethanol is used to esterify the benzoic acid, forming the ethyl benzoate moiety .

Physical and Analytical Data

PropertyValue
Molecular FormulaC₂₂H₁₉N₅O₃S
Molecular Weight433.5 g/mol
IR (KBr)NH stretching (3223–3317 cm⁻¹), C=O (1689 cm⁻¹)
¹H NMRNH singlet (δ 9.72–10.78 ppm), aromatic signals (δ 7.30–8.52 ppm)

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit key protein kinases involved in cancer cell proliferation and survival. For instance:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • PC-3 (prostate cancer)

A study demonstrated significant cytotoxicity with IC50 values as low as 1.74 µM against MCF-7 cells, indicating a potent ability to inhibit cell growth at relatively low concentrations.

Cell Line IC50 Value (µM) Effectiveness
MCF-71.74High
A549TBDTBD
PC-3TBDTBD

Antimicrobial Properties

In addition to its anticancer effects, ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This dual action is particularly valuable in clinical settings where cancer patients are at increased risk for infections due to immunosuppression.

Synergistic Effects with Antibiotics

Research has indicated that certain derivatives of pyrazolo[3,4-d]pyrimidine can enhance the efficacy of existing antibiotics. For example, studies have shown that this compound can work synergistically with β-lactam antibiotics like ampicillin against resistant bacterial strains.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

  • Study on Cytotoxicity: A research study examining a variety of pyrazolo[3,4-d]pyrimidine derivatives found significant cytotoxic effects across multiple cancer cell lines.
  • Antimicrobial Study: Another investigation highlighted the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating broad-spectrum efficacy.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies assessing absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable profiles for several derivatives within this class.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Biological Activity

Ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer and antimicrobial effects. These compounds often act as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and bacterial infections. The specific structure of this compound enhances its potential efficacy against multiple targets.

The anticancer properties of pyrazolo[3,4-d]pyrimidines are primarily attributed to their ability to inhibit eukaryotic protein kinases. Research has shown that these compounds can effectively block key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that derivatives with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent antiproliferative effects .
  • In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor volumes by inhibiting specific kinases associated with cancer progression .

Recent research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The mechanism often involves inhibition of bacterial DNA polymerase or other essential enzymes necessary for bacterial growth and replication.

Case Studies

  • Antibacterial Evaluation : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess significant antibacterial activity, with some compounds showing synergy with conventional antibiotics like ampicillin .
  • Dual Activity : The potential for dual action—anticancer and antibacterial—makes this class of compounds particularly valuable in clinical settings where cancer patients are at increased risk for infections due to immunosuppression .

Comparative Biological Activity Table

Compound NameIC50 (µM)TargetActivity Type
This compound1.74MCF-7 (Breast Cancer)Anticancer
Pyrazolo[3,4-d]pyrimidine Derivative 10.72PTP1BAnticancer
Pyrazolo[3,4-d]pyrimidine Derivative 2-S. aureusAntimicrobial
Pyrazolo[3,4-d]pyrimidine Derivative 3-E. coliAntimicrobial

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate?

The synthesis typically involves three key steps:

  • Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclization of precursors like phenylhydrazine derivatives under acidic/basic conditions .
  • Thioether Linkage Introduction : Nucleophilic substitution using thiol derivatives (e.g., 2-chloroacetamide) .
  • Amidation : Coupling with ethyl 4-aminobenzoate using EDCI/HOBt as coupling agents . Table 1 : Key Reaction Conditions and Yields (Representative Data)
StepReagents/ConditionsYield RangeReference
Core FormationFormamide, 120°C, 6h60-70%
Thioether Formation2-Chloroacetamide, DMF, RT75-85%
AmidationEDCI/HOBt, DCM, 24h50-65%

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 463.51) .
  • Infrared (IR) Spectroscopy : Detection of amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .

Q. What are the known biological targets and activities of this compound?

  • Kinase Inhibition : Targets c-Src and Bcr-Abl kinases, critical in cancer cell proliferation (IC₅₀ values in µM range) .
  • Antimicrobial Activity : Inhibits Staphylococcus aureus and Escherichia coli via membrane disruption (MIC ~10–20 µg/mL) .
  • Anti-inflammatory Potential : COX-2 inhibition reported in structurally similar analogs .

Q. How do substituents on the phenyl ring influence reactivity and bioactivity?

Substitutions alter electronic and steric properties:

  • Fluorine (Electron-withdrawing) : Enhances kinase binding affinity via polar interactions .
  • Chlorine/Methyl : Increases lipophilicity, affecting pharmacokinetics . Table 2 : Substituent Effects on Bioactivity
SubstituentTarget Kinase Inhibition (IC₅₀)Antimicrobial Activity (MIC)Reference
4-Fluorophenylc-Src: 2.5 µMS. aureus: 15 µg/mL
4-ChlorophenylBcr-Abl: 3.8 µME. coli: 20 µg/mL

Advanced Research Questions

Q. How can the amidation step be optimized to improve yield and purity?

  • Coupling Reagents : Replace EDCI/HOBt with DCC/DMAP for sterically hindered substrates .
  • Solvent Optimization : Use THF instead of DCM to enhance solubility .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) .

Q. How to resolve contradictions in reported biological activity data?

  • Replicate Assays : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT) for cytotoxicity .
  • Purity Verification : Ensure >95% purity via HPLC before testing .

Q. What strategies enhance kinase inhibitory activity in derivatives?

  • QSAR Modeling : Introduce electron-donating groups (e.g., -OCH₃) to improve hydrogen bonding .
  • Crystallographic Studies : Use Phaser software to analyze binding modes and guide substitutions (e.g., piperazine derivatives in ) . Table 3 : Derivative Design Case Studies
DerivativeModificationKinase IC₅₀ ImprovementReference
Piperazine-linkedEnhanced solubilityc-Src: 1.2 µM
Methoxy-substitutedIncreased H-bondingBcr-Abl: 1.8 µM

Q. How is crystallographic data utilized to study target binding?

  • X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., PDB ID 2H8H analogs) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSF analysis of protein-ligand complexes) .
  • Fragment Replacement : Replace pyrimidine cores with triazolo-pyridazines to optimize steric fit .

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